molecular formula C15H11FN2S B2662641 4-(4-fluorophenyl)-2-phenyl-1H-imidazole-5-thiol CAS No. 1986428-42-5

4-(4-fluorophenyl)-2-phenyl-1H-imidazole-5-thiol

Cat. No.: B2662641
CAS No.: 1986428-42-5
M. Wt: 270.33
InChI Key: RKAREOCZSSMGEH-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-phenyl-1H-imidazole-5-thiol is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the imidazole ring, along with a thiol group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-2-phenyl-1H-imidazole-5-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an amine and an aldehyde under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Thiol Group Addition: The thiol group can be introduced through a thiolation reaction using a suitable thiolating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-phenyl-1H-imidazole-5-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Imidazolines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-2-phenyl-1H-imidazole-5-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and phenyl groups can enhance the compound’s binding affinity to these targets, while the thiol group can participate in redox reactions or form covalent bonds with target proteins. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)-2-phenyl-1H-imidazole: Lacks the thiol group, which may result in different reactivity and biological activity.

    2-Phenyl-1H-imidazole-5-thiol: Lacks the fluorophenyl group, which may affect its binding affinity and specificity.

    4-(4-Chlorophenyl)-2-phenyl-1H-imidazole-5-thiol: Contains a chlorophenyl group instead of a fluorophenyl group, which can influence its chemical and biological properties.

Uniqueness

4-(4-Fluorophenyl)-2-phenyl-1H-imidazole-5-thiol is unique due to the presence of both the fluorophenyl and thiol groups, which can confer distinct chemical reactivity and biological activity. The fluorophenyl group can enhance the compound’s lipophilicity and binding affinity, while the thiol group can participate in redox reactions and form covalent bonds with target proteins, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-phenyl-1H-imidazole-4-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2S/c16-12-8-6-10(7-9-12)13-15(19)18-14(17-13)11-4-2-1-3-5-11/h1-9,19H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAREOCZSSMGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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